1-Octanol-d17

Beschreibung

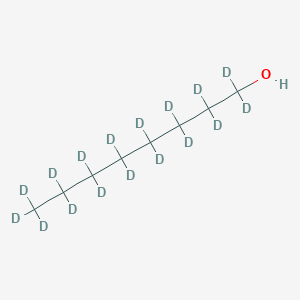

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPLFHHGFOOTCA-OISRNESJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583733 | |

| Record name | (~2~H_17_)Octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153336-13-1 | |

| Record name | (~2~H_17_)Octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octan-d17-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Labeling of 1 Octan D17 Ol

Methodologies for Deuteration of n-Octanol

The introduction of deuterium (B1214612) into organic molecules like n-octanol can be achieved through several methods, broadly categorized as multistep synthesis using deuterated precursors or hydrogen isotope exchange (HIE) reactions. researchgate.netyoutube.com HIE is a highly desirable approach as it can often be applied at a late stage of a synthetic process. youtube.com

Deuterium oxide (D₂O), or heavy water, serves as an inexpensive and readily available source of deuterium for labeling organic compounds. researchgate.netnih.gov One effective method for the deuteration of alcohols is through metal-catalyzed hydrogen-deuterium exchange. Ruthenium-based catalysts, in particular, have shown high efficiency in this process. nih.govresearchgate.net

A highly selective method involves using a ruthenium pincer catalyst (such as Ru-MACHO) with a base like potassium tert-butoxide (KOtBu) in D₂O, which acts as both the deuterium source and the solvent. nih.govresearchgate.net This process is environmentally benign and can be performed with minimal catalyst loading at mild temperatures (e.g., 80-100°C). researchgate.net The mechanism for this exchange in primary alcohols like 1-octanol (B28484) involves the dehydrogenation of the alcohol to an intermediate aldehyde, followed by a keto-enol tautomerization that facilitates the H/D exchange. The deuterated aldehyde is then re-hydrogenated by a deuterated ruthenium complex, resulting in the deuterated alcohol. researchgate.net

Other strategies for deuterium incorporation using D₂O include H/D exchange in the presence of deuterated acids or bases and dehalogenation-deuteration reactions using D₂O and a catalyst like Palladium on carbon (Pd/C). researchgate.net

Achieving a specific and high deuteration ratio is critical for the intended application of the labeled compound. While some metal-catalyzed H/D exchange reactions can suffer from low deuterium incorporation, several strategies can be employed to control and maximize the deuteration level. researchgate.net

In ruthenium-catalyzed deuteration, optimizing reaction parameters such as temperature, reaction time, and catalyst loading can influence the final isotopic enrichment. researchgate.netepj-conferences.org For instance, in the synthesis of deuterated n-octanamide (a precursor to n-octylamine), it was noted that optimizing the reaction temperature and reusing the deuterated product for a second exchange cycle with fresh D₂O and catalyst could lead to a higher deuteration ratio. epj-conferences.org

Combining different catalytic approaches can also maximize the number of incorporated deuterium atoms. acs.org The choice of synthetic pathway is crucial; for example, using a fully deuterated starting material like deuterated octanoic acid and reducing it with a deuterated reducing agent such as lithium aluminum deuteride (LiAlD₄) can yield a highly deuterated product. researchgate.netepj-conferences.org The careful selection of catalysts and reagents allows for precise control over which positions in the molecule are deuterated. youtube.com

| Parameter | Method/Condition | Effect on Deuteration |

| Deuterium Source | Deuterium Oxide (D₂O) | Common and cost-effective source for H/D exchange reactions. nih.gov |

| Catalyst | Ruthenium Pincer Catalyst (e.g., Ru-MACHO) | Enables efficient and selective deuteration of alcohols at mild temperatures. researchgate.net |

| Reaction Temperature | Optimization (e.g., 60-180°C) | Affects reaction rate and can influence the final deuteration ratio. researchgate.netepj-conferences.org |

| Reaction Cycles | Multiple Exchange Cycles | Re-subjecting the product to the reaction with fresh D₂O can increase the isotopic enrichment. epj-conferences.org |

| Precursors | Deuterated Starting Materials | Using deuterated precursors (e.g., deuterated acids) and reagents (e.g., LiAlD₄) allows for targeted synthesis of highly deuterated compounds. researchgate.netepj-conferences.org |

Isotopic Purity and Quality Control in Research Applications

The isotopic purity of a deuterated compound like 1-Octan-d17-ol is a critical quality attribute that directly impacts the reliability and accuracy of experimental results. acs.org High isotopic enrichment, often greater than 98 atom % D, is required for many applications. sigmaaldrich.comsimsonpharma.com In metabolic studies, for example, under-deuteration at a metabolic site can reduce the effectiveness of using the compound as a tracer or therapeutic, while mis-deuteration or over-deuteration could lead to undesired "metabolic switching." acs.org

Several analytical techniques are employed for quality control to determine the degree and position of deuteration:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ²H NMR are used to evaluate the degree of deuterium incorporation. epj-conferences.orgmdpi.com

Mass Spectrometry (MS) : High-resolution mass spectrometry can determine the distribution of different isotopologues (molecules that differ only in their isotopic composition). epj-conferences.orgacs.orgscispace.com

Molecular Rotational Resonance (MRR) Spectroscopy : This is a powerful technique for accurately measuring the isotopic purity of deuterated compounds and can differentiate between isotopomers (molecules with the same isotopic composition but different arrangements of isotopes). acs.org

For regulatory and research purposes, deuterated compounds are typically supplied with a Certificate of Analysis (CoA) that documents their chemical and isotopic purity. pharmaffiliates.com

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Determines the degree and location of deuterium incorporation. epj-conferences.orgmdpi.com |

| Mass Spectrometry (MS) | Identifies the presence and distribution of various isotopologues. acs.orgscispace.com |

| Molecular Rotational Resonance (MRR) | Provides precise measurement of isotopic purity and can distinguish between isotopomers. acs.org |

Strategic Incorporation of Deuterium into Molecular Structures for Advanced Investigations

The strategic replacement of hydrogen with deuterium is a powerful tool in scientific research due to the differences in their physical properties, primarily the mass difference and the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. mdpi.comscielo.org.mx This leads to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are slower than those involving a C-H bond. youtube.comscielo.org.mx

This principle is leveraged in numerous advanced applications:

Pharmaceutical Research : Deuteration can significantly enhance a drug's metabolic stability by slowing down metabolic processes that involve C-H bond cleavage. clearsynth.comacs.orgclearsynth.com This can lead to improved pharmacokinetic profiles, such as a longer half-life, which may allow for reduced dosing frequency and potentially improved safety and efficacy. youtube.compharmaffiliates.comsalamandra.net

Metabolism Studies : Deuterium-labeled compounds are essential tools for tracing the metabolic fate of molecules in biological systems, aiding in absorption, distribution, metabolism, and excretion (ADME) studies. scispace.com

Analytical Standards : Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry, because they are chemically identical to their non-labeled counterparts but can be distinguished by their mass. acs.orgscispace.com

Mechanistic Studies : The KIE allows scientists to use deuterium labeling to investigate and understand complex chemical and biological reaction mechanisms. simsonpharma.com

Structural Biology : In NMR spectroscopy, deuterium labeling can be used as a contrast agent to simplify complex spectra and help determine the three-dimensional structure of proteins and other macromolecules. acs.orgclearsynth.com

Materials Science : In fields like optoelectronics, replacing hydrogen with deuterium can increase the stability and lifetime of organic materials due to the stronger C-D bond. scielo.org.mx

The strategic placement of deuterium atoms allows researchers to probe and manipulate molecular behavior with high precision, making compounds like 1-Octan-d17-ol indispensable for modern scientific investigation. clearsynth.com

Spectroscopic Characterization and Methodological Advancements Utilizing 1 Octan D17 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

1-Octan-d17-ol serves as a valuable compound in Nuclear Magnetic Resonance (NMR) spectroscopy, both as a subject of direct study to understand molecular behavior and as a specialized solvent for analyzing other substances.

Deuterium (B1214612) (²H) NMR is a powerful technique for investigating the structure and dynamics of molecules. Studies on 1-Octan-d17-ol leverage the magnetic properties of the deuterium nucleus to probe its behavior in different states and environments. The hydroxyl group (-OH) of 1-Octan-d17-ol is not deuterated and therefore does not produce a signal in ²H NMR, allowing for a focused analysis of the dynamics of the aliphatic moiety. nsf.gov

Variable temperature deuterium solid-state NMR (ssNMR) has been employed to study 1-Octan-d17-ol as a model system, both in its bulk form and when confined within the mesopores of SBA-15, a type of silica-based material. nsf.gov These investigations utilize methods including Magic Angle Spinning (MAS) and static, non-spinning ²H NMR. nsf.govresearchgate.net

In these experiments, the ²H NMR spectra of bulk and confined 1-Octan-d17-ol below its melting point display characteristic Pake patterns. nsf.gov The presence of these patterns is a key indicator of the molecular conformation and is observed independently of whether MAS or static NMR methods are used. nsf.gov

²H ssNMR spectra provide detailed information about the molecular dynamics and structural arrangements of 1-Octan-d17-ol. researchgate.net Below the melting point, the spectra for both bulk and confined samples suggest a rigid conformation of the molecule. nsf.gov The primary motion detected is a three-fold jump motion of the terminal deuterated methyl (CD₃) group. nsf.gov

A significant difference is observed in the melting behavior between the two systems. The 1-Octan-d17-ol confined within the SBA-15 pores melts at a temperature 38 K lower than its bulk counterpart. nsf.gov This phenomenon is attributed to the interactions between the molecule and the mesoporous material, which lead to a distribution of activation energies for the melting process, resulting in a more gradual transition from solid to liquid. nsf.gov

| Property | Bulk 1-Octan-d17-ol | Confined 1-Octan-d17-ol (in SBA-15) | Reference |

|---|---|---|---|

| Melting Point | Standard (higher) | 38 K lower than bulk | nsf.gov |

| Phase Transition | Sharp melting process | Gradual melting process | nsf.gov |

| Conformation (below m.p.) | Rigid | Rigid | nsf.gov |

| Primary Molecular Motion | 3-fold jump of terminal CD₃ group | 3-fold jump of terminal CD₃ group | nsf.gov |

The ²H NMR spectra of 1-Octan-d17-ol below its melting point are characterized by a large and a small quadrupolar Pake pattern. nsf.gov This pattern arises from the interaction between the nuclear quadrupole moment of the deuterium nucleus (which has a spin I=1) and the local electric field gradient (EFG) at the nucleus. The shape and splitting of the Pake pattern are directly related to the quadrupolar coupling constant (QCC), which provides information about the electronic environment and bonding at the deuterium site. libretexts.org In the case of 1-Octan-d17-ol, the observed patterns indicate a rigid molecular structure where the primary motion is the rotation of the terminal methyl group. nsf.gov

Deuterated solvents are essential in ¹H and ¹³C NMR spectroscopy to avoid the large signals from proton-containing solvents that would otherwise overwhelm the signals from the analyte. ucla.eduresearchgate.netresearchgate.net While not as common as solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), 1-Octan-d17-ol can function as a specialized deuterated solvent for specific applications, particularly for dissolving nonpolar analytes that may be poorly soluble in more common NMR solvents.

The primary reason for using a deuterated solvent like 1-Octan-d17-ol is to eliminate intense solvent signals from a ¹H NMR spectrum. researchgate.net Since the vast majority of hydrogen atoms in 1-Octan-d17-ol are replaced with deuterium, the solvent becomes largely "invisible" in a standard ¹H NMR experiment because deuterium absorbs at a completely different frequency. researchgate.netquora.com This signal suppression allows the much smaller signals from the dissolved sample (the analyte) to be clearly observed and analyzed without being obscured by the solvent. researchgate.net

Even with high levels of deuteration, a small residual signal from the few remaining protons in the solvent is typically observed. ucla.edu For example, in commercial CDCl₃, a small peak for residual CHCl₃ is seen at 7.26 ppm. ucla.edu This residual peak is often used as a convenient secondary internal standard to reference the chemical shift scale of the spectrum. mdpi.comnih.gov

Applications in 1H and 13C NMR as a Deuterated Solvent

Chemical Shift Referencing in Advanced NMR Experiments

In Nuclear Magnetic Resonance (NMR) spectroscopy, accurate chemical shift referencing is crucial for the precise determination of molecular structure. The IUPAC recommends using an internal reference standard, such as tetramethylsilane (TMS) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), to establish a "unified chemical shift scale" ucsb.edu. The ¹H signal from these standards is set to 0 parts per million (ppm) and serves as the primary reference.

For other nuclei (X-nuclei), indirect referencing is a common and accurate method. This involves referencing the X-nucleus spectrum to the calibrated ¹H spectrum of the internal standard iastate.edu. The process involves acquiring both a ¹H and an X-nucleus 1D spectrum. The ¹H spectrum is calibrated using the internal standard (e.g., TMS or DSS). The spectrometer frequency for ¹H is then used along with a known frequency ratio constant (Ξ) to calculate the reference frequency for the X-nucleus iastate.edu. This method avoids potential reactions between an internal standard and the compound of interest and overcomes the difficulty of obtaining suitable internal standards for every type of nucleus iastate.edu.

While 1-Octan-d17-ol is not a primary reference standard like TMS or DSS, its deuterated nature makes it useful in specific advanced NMR experiments. The deuterium (²H) lock signal of a deuterated solvent is often used for rough, indirect referencing when an internal standard is not present ucsb.edu. In the context of experiments involving 1-octanol (B28484) or similar long-chain alcohols, 1-Octan-d17-ol can serve as a component of the solvent system, and its deuterium signal can be used for field-frequency locking, which is essential for the stability of modern NMR spectrometers.

Advanced NMR Techniques with Deuterated Analogs

Deuterated analogs like 1-Octan-d17-ol are instrumental in various advanced NMR techniques, enhancing spectral resolution and enabling more sophisticated structural and dynamic studies.

Two-dimensional (2D) correlation spectroscopy is a powerful analytical technique used to explore relationships between signals in response to an external perturbation, such as changes in temperature, pressure, or concentration nih.gov. This method generates 2D correlation spectra that reveal coordinated or independent changes among signals, their relative directions, and the sequential order of intensity variations nih.gov. It also enhances spectral resolution by spreading overlapping bands along a second dimension nih.gov.

In the context of studying molecular interactions and dynamics of alcohols, 2D correlation spectroscopy can be applied to vibrational spectroscopy data, such as FT-NIR spectra. For instance, a study on the temperature-induced variations in the FT-NIR spectra of pure liquid octan-1-ol utilized two-dimensional correlation analysis to investigate the second overtone of the OH stretching band researchgate.net.

While this specific study did not use 1-Octan-d17-ol, the use of deuterated analogs in such experiments can be highly beneficial. Isotopic substitution with deuterium alters the vibrational frequencies of the O-H group to O-D, providing a distinct spectral window to probe hydrogen bonding and conformational changes without interference from the non-deuterated species. This isotopic labeling strategy can simplify complex spectra and provide more definitive assignments in 2D correlation analyses.

Mass Spectrometry (MS) Methodologies

Role as an Internal Standard in Quantitative Analysis (e.g., Gas Chromatography–Mass Spectrometry (GC-MS))

In quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. The ideal internal standard has chemical properties similar to the analyte but can be distinguished by the mass spectrometer chromforum.orgreddit.com. Isotopically labeled compounds, such as 1-Octan-d17-ol, are considered the gold standard for internal standards in MS-based quantification reddit.com.

The key advantages of using a deuterated internal standard like 1-Octan-d17-ol for the quantification of 1-octanol include:

Similar Chemical and Physical Properties: 1-Octan-d17-ol has nearly identical properties to 1-octanol, including polarity and boiling point. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus compensating for any sample loss or variability in these steps chromforum.org.

Co-elution with the Analyte: Due to its similar properties, the deuterated standard will elute at or very close to the retention time of the non-deuterated analyte in the gas chromatograph.

Mass Spectrometric Distinction: Despite co-eluting, the mass spectrometer can easily distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference.

The quantification is performed by creating a calibration curve based on the ratio of the analyte's response to the internal standard's response at different concentrations nih.gov.

The following table summarizes research findings on the use of isotopic analogs as internal standards in GC-MS.

| Study Focus | Key Findings | Reference |

|---|---|---|

| Interference Factors in Isotopic Analog Internal Standards | The intensity ratio of the ion-pair for an analyte and its ²H-analog can be influenced by molecular abundance and the degree of peak-overlapping in the mass spectrometer's ion source. This can affect the linearity of calibration curves. | nih.gov |

| General Requirements for Internal Standards | Defined the general conditions and requirements for an internal standard in the GC/MS determination of chemical warfare agents, highlighting the calculation of concentration based on the internal standard's concentration, response factor, and chromatographic peak areas. | nih.gov |

Stable Isotope Labeling for Metabolomics and Compound Identification (e.g., IsoAnalyst platform)

Stable isotope labeling is a powerful technique in metabolomics for tracing metabolic pathways, quantifying metabolite fluxes, and identifying unknown compounds nih.govmasonaco.org. In these experiments, a labeled precursor (e.g., containing ¹³C, ¹⁵N, or ²H) is introduced into a biological system, and the incorporation of the stable isotope into various metabolites is monitored, typically by mass spectrometry nih.govmasonaco.org.

1-Octan-d17-ol can be used in stable isotope labeling studies to investigate the metabolism of fatty alcohols or to help identify novel metabolites derived from octanol. For example, if cells are incubated with 1-Octan-d17-ol, the deuterium label can be traced into downstream metabolic products. The characteristic mass shift due to the deuterium atoms allows for the confident identification of these metabolites from the complex background of a biological sample.

Platforms like IsoAnalyst are designed to process data from stable isotope labeling experiments to facilitate the identification of labeled compounds. Such software tools help to distinguish biologically derived peaks from noise and assign molecular formulas based on the isotopic labeling pattern and accurate mass measurements morressier.com. The use of stable isotope labeling, including deuterated compounds like 1-Octan-d17-ol, significantly aids in overcoming the major challenge of metabolite identification in untargeted metabolomics morressier.com.

Investigation of Isotope Effects in Chromatographic Separations

The substitution of hydrogen with deuterium in 1-octanol to form 1-Octan-d17-ol gives rise to isotope effects that can be observed in chromatographic separations. In reversed-phase liquid chromatography, deuterated compounds generally exhibit shorter retention times than their non-deuterated counterparts. nih.govresearchgate.net This phenomenon, known as the chromatographic isotope effect, stems from the subtle differences in intermolecular interactions between the analyte and the stationary phase. nih.gov

The greater the number of deuterium substitutions in a molecule, the more pronounced the separation between the deuterated and non-deuterated versions can become. researchgate.netnih.gov This effect is attributed to the fact that C-D (carbon-deuterium) bonds are slightly shorter and less polarizable than C-H (carbon-protium) bonds. These differences in physical properties lead to weaker van der Waals interactions with the nonpolar stationary phase in reversed-phase chromatography, resulting in a faster elution for the deuterated isotopologue. nih.gov The secondary isotope effect in liquid chromatography has been shown to be independent of the stationary phase's specific nature, having been observed on various octadecyl-bonded silica and polymeric phases. researchgate.netnih.gov

This principle is not limited to reversed-phase liquid chromatography; secondary isotope effects are also observed in normal-phase and chiral chromatography. researchgate.netnih.gov The ability to separate isotopologues like 1-Octan-d17-ol from 1-octanol is crucial for applications in stable isotope tracer studies and for use as internal standards in quantitative mass spectrometry, where chromatographic separation from the endogenous analyte is desirable.

| Factor | Observation | Underlying Principle |

|---|---|---|

| Degree of Deuteration | Increased number of deuterium atoms enhances separation. researchgate.netnih.gov | Cumulative effect of subtle changes in intermolecular forces. |

| Molecular Interactions | Deuterated compounds have weaker van der Waals interactions with the stationary phase. nih.gov | C-D bonds are shorter and less polarizable than C-H bonds. |

| Chromatography Mode | Effect is observed in reversed-phase, normal-phase, and chiral chromatography. researchgate.netnih.gov | The fundamental differences in bond properties are influential across various separation mechanisms. |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for studying the molecular structure and intermolecular interactions of 1-Octan-d17-ol. The substitution of protium (¹H) with deuterium (²H) induces significant and predictable shifts in the vibrational frequencies of the molecule due to the mass difference. libretexts.org

Investigations of Isotope Effects on Vibrational Features (e.g., O-H stretching modes)

The most dramatic isotopic effect in the infrared spectrum of 1-Octan-d17-ol is observed in the stretching vibration of the hydroxyl group. mdpi.com In standard 1-octanol, the O-H stretching band (νOH) appears as a broad, intense feature around 3320 cm⁻¹. mdpi.com Upon deuteration of the hydroxyl group to O-D, this band shifts to a much lower frequency, appearing near 2600 cm⁻¹. mdpi.com This significant redshift is a direct consequence of the increased reduced mass of the O-D oscillator compared to the O-H oscillator. libretexts.org

The C-H stretching vibrations, which appear in the 2800–2980 cm⁻¹ range in 1-octanol, also shift to lower wavenumbers upon deuteration of the alkyl chain, though the effect is less pronounced than for the hydroxyl group. mdpi.com These shifts, while smaller, affect the entire molecule and provide a comprehensive isotopic fingerprint. libretexts.org

| Vibrational Mode | 1-Octanol (¹H) Frequency (cm⁻¹) | 1-Octan-d17-ol (²H) Frequency (cm⁻¹) | Primary Reason for Shift |

|---|---|---|---|

| Hydroxyl Stretch (νO-H/νO-D) | ~3320 mdpi.com | ~2600 mdpi.com | Increased reduced mass of the O-D bond. libretexts.org |

| Alkyl C-H/C-D Stretch | 2800–2980 mdpi.com | Lower frequency than C-H stretch | Increased reduced mass of C-D bonds. |

Spectroscopic Signatures of Intermolecular Interactions

The shape and position of the hydroxyl stretching band are highly sensitive to intermolecular hydrogen bonding. In liquid 1-octanol, the broadness of the νOH band at ~3320 cm⁻¹ is indicative of a complex network of hydrogen bonds, with molecules existing in various states of association (monomers, dimers, trimers, and larger polymers). mdpi.comresearchgate.netnih.gov The study of 1-Octan-d17-ol provides a clear window into these interactions without interference from the C-H stretching bands. mdpi.com

Other Advanced Spectroscopic and Scattering Techniques Leveraging Deuteration (e.g., Small-Angle Neutron Scattering (SANS))

The isotopic labeling of 1-octanol to 1-Octan-d17-ol is particularly advantageous for advanced techniques like Small-Angle Neutron Scattering (SANS). SANS is used to investigate the structure of materials on a mesoscopic scale (1-100 nm). wikipedia.org The technique relies on the scattering of a neutron beam by the atomic nuclei in a sample. wikipedia.orgepj-conferences.org

A key advantage of SANS over its X-ray equivalent (SAXS) is its sensitivity to isotopes. wikipedia.orgberstructuralbioportal.org Hydrogen (¹H) and deuterium (²H) have very different neutron scattering lengths, which is a measure of how strongly they scatter neutrons. wikipedia.org This difference allows for a powerful method called "contrast variation." By selectively deuterating components within a complex system—for example, using 1-Octan-d17-ol in a microemulsion or micellar system—researchers can make specific parts of the structure "visible" or "invisible" to the neutron beam. berstructuralbioportal.orgnih.gov

This contrast matching technique is invaluable for studying the structure of complex fluids and biological systems. For instance, in a system containing micelles formed by a surfactant in water, deuterating the 1-octanol (as a co-surfactant) or the solvent (water) allows for the determination of the precise location and conformation of the octanol molecules within the micellar assembly. berstructuralbioportal.orgnih.gov This provides unique structural information that would be difficult or impossible to obtain with other techniques. nih.gov

Applications of 1 Octan D17 Ol in Advanced Research Domains

Pharmaceutical and Biomedical Research

In the realms of pharmaceutical and biomedical research, 1-Octan-d17-ol finds application in critical stages of drug discovery and development, from understanding fundamental processes of drug transport to refining drug formulations.

Drug Development and Pharmacokinetic Investigations (as a model for drug transfer across biological membranes)

The octanol-water partition coefficient is a key parameter in drug development, providing an estimate of a drug's lipophilicity and its potential to cross biological membranes. nih.govnih.gov 1-Octanol (B28484) is widely used as a surrogate for the lipid bilayer of cell membranes to study the partitioning behavior of pharmacologically active solutes. rsc.orgchemrxiv.org Molecular dynamics studies have revealed intricate mechanisms of how molecules like water are transported across the water/octanol interface, involving a "hinge-like" movement of octanol molecules that facilitate transfer into a semi-organized interfacial layer. rsc.orgchemrxiv.org

While direct studies specifically using 1-Octan-d17-ol as a model for drug transfer are not extensively documented, the principles of using isotopically labeled compounds are well-established in pharmacokinetic studies. moravek.commetsol.comnih.gov Deuterated compounds, such as 1-Octan-d17-ol, can be used as internal standards in mass spectrometry-based assays to accurately quantify the concentration of the non-labeled drug in biological samples. chromatographyonline.comcerilliant.comscispace.com This is crucial for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. metsol.commusechem.com The use of stable isotope-labeled internal standards is considered essential for correcting interindividual variability in sample recovery during analysis. nih.gov

Table 1: Key Pharmacokinetic Parameters Influenced by Lipophilicity

| Parameter | Description | Relevance of 1-Octanol as a Model |

| Absorption | The process by which a drug enters the bloodstream. | High lipophilicity, as predicted by octanol-water partitioning, often correlates with better membrane permeability and absorption. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Lipophilic drugs tend to distribute more readily into tissues. |

| Metabolism | The chemical alteration of a drug by the body. | Lipophilicity can influence the access of a drug to metabolic enzymes. |

| Excretion | The removal of a drug and its metabolites from the body. | The overall pharmacokinetic profile determines the dosing regimen. |

Characterization of Drug Candidates in Early Development Phases

In the early phases of drug discovery, a vast number of potential compounds are screened to identify promising candidates. The use of stable isotope labeling can significantly accelerate this process. metsol.com By incorporating deuterium (B1214612) into potential drug molecules, researchers can gain early insights into their metabolic fate and pharmacodynamic effects. metsol.com

While specific applications of 1-Octan-d17-ol in this exact context are not detailed in available literature, its non-deuterated form, 1-octanol, is a foundational tool. The lipophilicity of a drug candidate, often determined through octanol-water partitioning, is a critical factor in its initial characterization and is used to predict its behavior in biological systems. nih.gov Computational models based on octanol-water partitioning are used to predict the pharmacokinetic profiles of new drug candidates. nih.govnih.gov

Utility in Drug Metabolism and Formulation Studies

Deuteration of drug candidates is a strategy employed to optimize metabolic stability. researchgate.netjuniperpublishers.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. researchgate.netnih.gov This can lead to a longer drug half-life and improved pharmacokinetic properties. juniperpublishers.com

1-Octan-d17-ol, as a deuterated alcohol, exemplifies the type of modification used in such studies. While not a drug itself, its properties are relevant to understanding how deuteration can impact the metabolism of alcohol-containing compounds. Furthermore, in formulation studies, understanding the partitioning behavior of a drug is crucial for designing effective delivery systems. Artificial membranes containing n-octanol have been developed for in vitro drug screening to mimic biological membranes and assess the impact of formulation components, like cyclodextrins, on drug delivery. researchgate.net

Biological and Biophysical Systems

The study of biological membranes and the transport of molecules across them is fundamental to understanding cellular processes. 1-Octan-d17-ol, and long-chain alcohols in general, are valuable probes in these investigations.

Membrane Mimetic Systems and Lipid Bilayer Studies

Lipid bilayers are the primary components of cellular membranes, and understanding their properties is crucial. Long-chain alcohols, including 1-octanol, are known to interact with and modify the properties of lipid bilayers. nih.govresearchgate.netmdpi.com They can intercalate into the membrane, affecting its structural and dynamic characteristics, which in turn can influence the function of membrane-bound proteins. mdpi.com

Studies using techniques like neutron diffraction on deuterated lipids have provided valuable insights into the structure and swelling behavior of membranes. While direct studies utilizing 1-Octan-d17-ol in this context are not widely reported, the principles of using deuterated molecules to probe lipid bilayer properties are well-established. The deuteration of lipids allows for selective visualization in neutron scattering experiments, helping to elucidate membrane structure and dynamics. The partitioning of long-chain alcohols into lipid bilayers has been shown to increase linearly with chain length, without a "cutoff" effect, suggesting that their biological effects may be mediated by interactions with proteins rather than solely by altering bulk lipid properties. nih.gov

Table 2: Effects of Long-Chain Alcohols on Lipid Bilayer Properties

| Property | Effect of Alcohol Intercalation | Research Findings |

| Bilayer Thickness | Can be altered depending on the alcohol's chain length and concentration. | Studies on various alcohols show complex effects on membrane thickness. |

| Area Per Lipid | Generally increases as alcohol molecules insert between lipid molecules. mdpi.com | An increase in the area per lipid has been observed upon the addition of various alcohols. mdpi.com |

| Lipid Chain Order | Can increase the order of lipid acyl chains by strengthening van der Waals interactions. mdpi.com | Longer-chain alcohols have been shown to increase the order parameter of lipid chains. mdpi.com |

| Water Penetration | Can enhance the number of water molecules penetrating the polar region of the bilayer. mdpi.com | The addition of various alcohols has been shown to increase water encroachment into the bilayer. mdpi.com |

Studies of Solute Partitioning in Complex Biological Media

The partitioning of solutes between aqueous and lipid phases is a fundamental process in biology. The octanol-water system is the most widely used model for predicting the partitioning of drugs and other xenobiotics in biological systems. rsc.orgnih.gov This is based on the principle that the lipophilic interior of a biological membrane can be approximated by a bulk non-aqueous solvent like octanol.

Research on Olfactory Receptor Mechanisms and Isotope Effects in Perception

The use of deuterated compounds like 1-Octan-d17-ol is central to investigating the fundamental mechanisms of smell, particularly for testing the "vibration theory" of olfaction. This theory posits that olfactory receptors detect the characteristic molecular vibrations of an odorant molecule, rather than just its shape, as proposed by the competing "lock and key" model. nih.gov

Replacing hydrogen with its heavier isotope, deuterium, significantly alters the vibrational frequencies of a molecule's chemical bonds while causing negligible changes to its size, shape, and electronic structure. This makes isotopologues ideal candidates for differentiating between the two theories. If a human or animal can distinguish between a regular odorant and its deuterated version, it lends strong support to the vibration theory.

Detailed Research Findings:

Probing Receptor Response: In this context, 1-Octan-d17-ol would be used alongside standard 1-octanol in sensory panel studies or with in-vitro olfactory receptor assays. The primary research question is whether the significant shift in the C-D (carbon-deuterium) vibrational frequencies compared to C-H (carbon-hydrogen) frequencies translates to a perceivable difference in odor character or intensity.

Isotope Effects: Studies on other deuterated molecules have yielded intriguing results. For example, trained subjects have been shown to distinguish between cyclopentadecanone and its fully deuterated analogue, but not between acetophenone and its deuterated form. nih.gov These mixed findings suggest a complex mechanism that may involve both shape and vibrational components. Research using 1-Octan-d17-ol would contribute valuable data to this ongoing debate by testing a simple, linear alcohol.

Mechanism of Action: The proposed mechanism for vibrational detection involves inelastic electron tunneling. An electron tunnels across the receptor's binding site, and if the odorant molecule has vibrational modes matching the energy drop of the electron, the tunneling event is enhanced, triggering a neural signal. chemrxiv.org By comparing the tunneling spectra for 1-octanol and 1-Octan-d17-ol in computational models of receptors, scientists can predict whether the isotopic substitution should lead to a different receptor response. chemrxiv.org

| Parameter | 1-Octanol (Standard) | 1-Octan-d17-ol (Deuterated) | Significance in Olfactory Research |

| Molecular Shape | Virtually Identical | Virtually Identical | Isolates the effect of molecular vibration from shape. |

| Dominant Vibrational Frequencies (C-H vs. C-D stretch) | High Frequency (~2900 cm⁻¹) | Lower Frequency (~2100 cm⁻¹) | Provides a distinct vibrational signature to test receptor sensitivity. |

| Predicted Receptor Interaction (Vibration Theory) | Triggers a specific neural signal based on C-H frequencies. | Potentially triggers a different or no signal due to altered frequencies. | Allows for direct experimental testing of the vibration theory of olfaction. nih.gov |

Investigation of Microbial Volatile Organic Compounds (mVOCs) as an Internal Standard

In analytical chemistry, particularly in the study of complex mixtures like microbial volatile organic compounds (mVOCs), internal standards (ISTDs) are crucial for accurate and precise quantification. epa.gov An ISTD is a compound added to a sample in a known concentration to correct for the loss of analyte during sample preparation and analysis. pepolska.pl 1-Octan-d17-ol is an ideal internal standard for the analysis of 1-octanol, a common mVOC produced by various fungi and bacteria. nih.gov

Detailed Research Findings:

Principle of Use: When analyzing mVOCs from a culture or an environmental sample (e.g., indoor air), a known amount of 1-Octan-d17-ol is added at the beginning of the extraction process. The deuterated standard behaves almost identically to the non-deuterated 1-octanol during extraction, concentration, and injection into a gas chromatograph-mass spectrometer (GC/MS).

Mass Spectrometry Distinction: While chemically similar, 1-Octan-d17-ol is easily distinguished from 1-octanol by the mass spectrometer because of its higher mass. The instrument detects the native 1-octanol and the deuterated standard as two separate peaks based on their mass-to-charge ratio.

Quantification: By comparing the peak area of the native 1-octanol to the known concentration of the 1-Octan-d17-ol standard, analysts can calculate the exact amount of 1-octanol in the original sample, compensating for any inconsistencies in the procedure. epa.gov This method significantly improves the reliability and reproducibility of mVOC measurements.

| Analytical Step | Behavior of 1-Octanol (Analyte) | Behavior of 1-Octan-d17-ol (ISTD) | Advantage of Using the ISTD |

| Sample Extraction | Variable recovery depending on matrix effects. | Experiences the same variability in recovery. | The ratio of analyte to ISTD remains constant, correcting for extraction inefficiencies. |

| GC Separation | Elutes at a specific retention time. | Elutes at a nearly identical retention time. | Ensures both compounds experience the same chromatographic conditions. |

| MS Detection | Detected based on its native molecular weight. | Detected based on its higher, deuterated molecular weight. | Allows for unambiguous, separate quantification of both the analyte and the standard. epa.gov |

Probing Glycolipid Self-Assembly and Phase Behavior

Glycolipids are amphiphilic molecules that can spontaneously self-assemble in water to form a variety of complex structures, such as micelles, vesicles, and lamellar or cubic phases. nih.govnih.gov Understanding these structures is vital for applications in drug delivery and biotechnology. 1-Octan-d17-ol can be used as a molecular probe to investigate the dynamics and structure of these glycolipid assemblies.

Detailed Research Findings:

Incorporation into Assemblies: As an amphiphilic molecule itself, 1-Octan-d17-ol can be incorporated into the hydrophobic regions of glycolipid structures. Its presence can influence the phase behavior, such as the transition temperature between different liquid crystalline phases. researchgate.net

Neutron Scattering: The primary advantage of using the deuterated form is for neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS). Hydrogen and deuterium scatter neutrons very differently. By selectively deuterating the octanol, researchers can create a "contrast" that makes the octanol molecules "visible" to neutrons within the larger glycolipid structure. This allows for the precise determination of the location and orientation of the octanol molecules within the self-assembled phases.

Phase Behavior Modulation: Studies investigate how additives like 1-Octan-d17-ol can swell or destabilize different phases. For example, adding a co-surfactant can increase the water channel diameter in a bicontinuous cubic phase or induce a transition from a cubic to a lamellar phase. researchgate.net Using the deuterated form allows researchers to track how the additive partitions itself within the structure during these transitions.

Materials Science Research

Confinement Studies in Mesoporous Materials (e.g., SBA-15)

Mesoporous silica materials like SBA-15 feature highly ordered, parallel nano-sized channels. mdpi.com These materials provide an ideal environment for studying the effects of spatial confinement on the physical and chemical properties of molecules.

Detailed Research Findings:

Probing Confined-State Physics: When 1-Octan-d17-ol is introduced into the pores of SBA-15, its behavior is drastically altered compared to its bulk state. Researchers study changes in its phase transitions (melting/freezing points), molecular mobility, and interactions with the silica surface.

Spectroscopic Advantages: The deuterium label is essential for Nuclear Magnetic Resonance (NMR) spectroscopy studies. Deuterium (²H) NMR is a powerful technique to probe the dynamics and orientation of molecules. By analyzing the ²H NMR spectra of 1-Octan-d17-ol within the SBA-15 pores, scientists can determine how the molecules are aligned relative to the pore walls and measure their rotational and translational diffusion, providing insights into the liquid's structure under confinement. nih.gov

| Property | 1-Octan-d17-ol in Bulk | 1-Octan-d17-ol in SBA-15 Pores | Reason for Difference |

| Freezing Point | Normal bulk freezing point. | Depressed freezing point. | Confinement effects and strong interactions with the pore walls disrupt the crystallization process. |

| Molecular Mobility | Isotropic (equal in all directions). | Anisotropic (restricted motion). | Molecules are constrained by the pore geometry, leading to different mobility parallel vs. perpendicular to the pore axis. |

| NMR Signal | Sharp signal indicating rapid, isotropic motion. | Broadened signal indicating slower, restricted motion. | Provides detailed information on the dynamics of confined molecules. |

Interfacial Phenomena and Solid-Liquid Interfaces

The interface between a solid and a liquid is a critical region that governs processes like wetting, lubrication, and adhesion. uomustansiriyah.edu.iq 1-Octan-d17-ol is used to study the molecular arrangement and behavior at such interfaces.

Detailed Research Findings:

Surface Layer Characterization: As an amphiphilic molecule, 1-octanol forms an ordered monolayer at the interface between a solid surface (like silica or graphite) and a liquid phase. The hydroxyl (-OH) group typically interacts with the solid surface, while the deuterated alkyl chain extends into the liquid.

Advanced Analytical Techniques: The deuterium labeling is crucial for surface-specific techniques like neutron reflectometry and sum-frequency generation (SFG) spectroscopy. These methods can precisely determine the thickness, density, and orientation of the 1-Octan-d17-ol layer at the interface. This information is key to understanding how surface modifications can control properties like friction and wettability. uobaghdad.edu.iq Adsorption at solid surfaces is a key factor in wetting and detergency phenomena. slideshare.net

Environmental and Tracer Studies

Isotopically labeled compounds are powerful tools for tracing the fate and transport of substances in the environment. mdpi.com 1-Octan-d17-ol can be used as a tracer to study the environmental pathways of industrial alcohols or other similar pollutants. hutton.ac.uk

Detailed Research Findings:

Contaminant Transport: To study how an alcohol-based pollutant moves through an aquifer, a small amount of 1-Octan-d17-ol can be injected into the groundwater. Water samples are then collected at various downstream locations and analyzed by GC/MS. Because the deuterated form is not naturally present, its detection provides unambiguous proof of the contaminant's path, travel time, and dispersion. www.csiro.auwww.csiro.au

Biodegradation Studies: Researchers can use 1-Octan-d17-ol to track the biodegradation of octanol in soil or water. By monitoring the disappearance of the deuterated compound and the appearance of deuterated metabolic byproducts over time, they can determine the rate of degradation and identify the metabolic pathways used by microorganisms. This is critical for assessing the environmental persistence of such compounds and for developing bioremediation strategies.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Methodologies with Deuterated Probes

The distinct physical properties of deuterium-labeled compounds are fostering the development of more precise and powerful analytical techniques. thalesnano.com The mass difference between protium (¹H) and deuterium (B1214612) (²H or D) leads to significant differences in vibrational frequencies in chemical bonds, a phenomenon readily detectable by infrared (IR) and Raman spectroscopy. scielo.org.mxwikipedia.org This allows for the precise tracking of deuterated molecules like 1-Octan-d17-ol in various processes.

New analytical frontiers are emerging in the following areas:

Mass Spectrometry (MS): Deuterated compounds are widely used as internal standards in MS to enhance the accuracy and reliability of measurements. thalesnano.com By correcting for variations during sample preparation and analysis, 1-Octan-d17-ol can improve the quantification of its non-deuterated counterpart and related long-chain alcohols in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The different NMR frequency of deuterium compared to protium allows for specific signals to be monitored without interference from the solvent or other non-deuterated components. wikipedia.org Deuterium solid-state NMR studies of 1-Octan-d17-ol have been used to investigate molecular dynamics and phase transitions, particularly when confined in mesoporous materials. nsf.govacs.org

Neutron Scattering: The significant difference in neutron scattering lengths between deuterium and protium makes selective deuteration a powerful technique for studying the structure and dynamics of soft matter and polymeric materials. nih.govacs.org This contrast allows researchers to "highlight" specific parts of a molecule or system, providing structural details that are inaccessible with other methods like X-ray scattering. nih.gov

| Analytical Technique | Application of 1-Octan-d17-ol | Key Advantage |

| Mass Spectrometry | Internal Standard | Increased accuracy and reliability of quantification. thalesnano.com |

| NMR Spectroscopy | Isotopic Label | Allows for signal differentiation from protium-containing molecules. wikipedia.org |

| Infrared Spectroscopy | Vibrational Probe | Differentiates C-D bonds from C-H bonds due to frequency shifts. scielo.org.mx |

| Neutron Scattering | Contrast Agent | Enhances scattering contrast to elucidate molecular structure and dynamics. nih.govacs.org |

Advanced Computational Modeling of 1-Octan-d17-ol Systems

Computational modeling provides a molecular-level understanding that complements experimental data. Molecular dynamics (MD) simulations are increasingly being used to predict the behavior of complex systems, including those containing octanol. nih.gov By incorporating the specific properties of 1-Octan-d17-ol into force fields, researchers can create more accurate simulations.

Key areas of advancement include:

Force Field Refinement: Developing and refining force fields (like OPLS-AA, AMBER, and CHARMM) to accurately account for the subtle but significant effects of deuteration on intermolecular interactions, molecular volume, and polarity is a critical step. nih.govnih.gov

Predicting Partition Coefficients: All-atom molecular dynamics simulations have been employed to predict the octanol-water partition coefficient (log P), a crucial parameter in environmental science and pharmacology. nih.gov Using 1-Octan-d17-ol in these simulations can help validate and improve the models for predicting the environmental fate of chemicals.

Modeling Interfacial Behavior: Simulations are used to study the aggregation and orientation of octanol molecules at interfaces and in confined spaces. arxiv.org Research using computational fluid dynamics has modeled the separation of pharmaceuticals from aqueous solutions using octanol, a process where understanding mass transfer resistances is key. nih.govresearchgate.net Simulating 1-Octan-d17-ol can provide specific insights into these transport phenomena, which can be validated against neutron scattering or NMR experiments.

| Modeling Approach | Focus Area for 1-Octan-d17-ol | Potential Insights |

| Molecular Dynamics (MD) | Simulating bulk and interfacial behavior | Understanding of molecular packing, hydrogen bonding networks, and phase transitions. arxiv.org |

| Computational Fluid Dynamics (CFD) | Modeling mass transport in separation systems | Prediction of separation efficiency and the influence of process parameters. nih.govresearchgate.net |

| Alchemical Free Energy Calculations | Prediction of partition coefficients (log P) | Improved accuracy in predicting the environmental distribution of molecules. nih.gov |

Expanding Applications in Complex Biological and Materials Systems

The use of 1-Octan-d17-ol as a model compound and probe is expanding into increasingly complex environments, offering new insights into biological and materials science phenomena.

Biological Membranes: 1-Octanol (B28484) is frequently used as a surrogate for biological membranes in studies of drug permeability and toxicity. By selectively deuterating the octanol, techniques like neutron scattering can be used to determine the precise location and conformation of molecules within the lipid-like environment, providing a more detailed picture of membrane interactions.

Polymer Science: In polymer science, deuteration is a critical tool. scielo.org.mx The stronger C-D bond compared to the C-H bond can lead to increased stability in some organic electronic materials. scielo.org.mx Furthermore, neutron scattering studies using selectively deuterated components are essential for understanding polymer blend morphology, chain conformation, and dynamics, which are crucial for designing new materials. nih.govacs.org

Confined Systems: Research on 1-Octan-d17-ol confined within the mesopores of silica materials like SBA-15 has revealed significant changes in its phase behavior. nsf.govacs.org The melting point of the confined deuterated octanol was found to be 38 K lower than its bulk counterpart, demonstrating the profound effect of surface interactions on molecular properties. nsf.gov This line of research is relevant for understanding catalysis, separation processes, and drug delivery systems where molecules operate in confined geometries.

Integration of Multi-Technique Approaches for Comprehensive Understanding

The complexity of molecular systems often requires a combination of analytical techniques to achieve a complete understanding. The future of research involving 1-Octan-d17-ol lies in the synergistic integration of multiple experimental and computational methods.

An example of this approach is the study of 1-Octan-d17-ol in confined spaces, which combined variable temperature deuterium solid-state NMR with differential scanning calorimetry (DSC). nsf.gov The NMR data provided insights into the molecular motion and rigidity of the octanol molecules, showing a rigid conformation below the melting point, while DSC measurements quantified the thermodynamic changes, such as the lowered melting point upon confinement. nsf.gov

Future integrated approaches could involve:

NMR, Neutron Scattering, and MD Simulations: Combining these three techniques can provide a comprehensive picture of molecular structure, dynamics, and interactions. NMR can probe local dynamics, neutron scattering can reveal larger-scale structures, and MD simulations can bridge the experimental data with a detailed molecular model. nsf.govnih.gov

Spectroscopy and Calorimetry: Pairing spectroscopic techniques like IR or Raman with calorimetric methods like DSC allows for the correlation of changes in molecular vibrations and bonding with thermodynamic transitions.

This multi-pronged strategy, leveraging the unique properties of 1-Octan-d17-ol, is essential for tackling complex scientific challenges in materials science, chemistry, and biology.

Q & A

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in deuterium enrichment levels?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.